molecular formula C13H24N2O2 B1275969 [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester CAS No. 344779-08-4

[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester

Cat. No.: B1275969
CAS No.: 344779-08-4
M. Wt: 240.34 g/mol
InChI Key: MAEZHBHHHAZLBM-UHFFFAOYSA-N
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Description

[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H24N2O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes two piperidine rings connected by a carboxylic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

    Starting Materials: Piperidine derivatives and ethyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-25°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane and tetrahydrofuran. Catalysts such as triethylamine may be added to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of [1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active piperidine derivatives, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4,4’]Bipiperidinyl-1-carboxylic acid ethyl ester: Similar in structure but with different positional isomerism.

    [1,4’]Bipiperidinyl-3-carboxylic acid ethyl ester: Another positional isomer with distinct chemical properties.

Uniqueness

[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEZHBHHHAZLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344779-08-4
Record name Ethyl [1,4′-bipiperidine]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344779-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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